![molecular formula C6H9N3O B2990904 (NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine CAS No. 24134-15-4](/img/structure/B2990904.png)
(NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine
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Description
The compound seems to be related to imidazole-based ligands, which are used in the synthesis of lanthanide complexes . These complexes are used to tune the luminescence of lanthanides .
Synthesis Analysis
Imidazole-based ligands are synthesized and characterized in a series of lanthanide complexes . The general formulas involve lanthanide ions and various ligands .Molecular Structure Analysis
In the context of imidazole-based ligands, each lanthanide ion is 9-coordinate in the complexes with certain ligands and 10-coordinate in the complexes with other ligands . The complexes show a screw arrangement of ligands around the lanthanide ions .Chemical Reactions Analysis
The stable carbene 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene has a pKa of 24 in (CD3)2SO and gives an elimination:substitution ratio with 2-bromopropane comparable to that of 1,5-diazabicyclo .Scientific Research Applications
Relevance in Methylglyoxal Research
Methylglyoxal, a highly reactive alpha-oxoaldehyde, forms various advanced glycation end-products, including compounds like N(delta)-(5-methyl-4-imidazolon-2-yl)-L-ornithine. Such compounds are associated with diabetes and neurodegenerative diseases complications (Nemet, Varga-Defterdarović, & Turk, 2006).
Role in Neurofibrillary Tangles and Beta-Amyloid Plaques
A derivative of dimethylamino, used in conjunction with PET, was instrumental in identifying the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in Alzheimer's disease patients (Shoghi-Jadid et al., 2002).
Involvement in Cancer Research
Various N-hydroxy metabolites of carcinogenic arylamines and heterocyclic amines, including derivatives similar to (NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine, have been studied for bioactivation by human liver sulfotransferases, highlighting their role in susceptibility to environmental and dietary carcinogens (Chou, Lang, & Kadlubar, 1995).
Application in Liquid Crystal Synthesis
New calamitic liquid crystals, incorporating a heterocyclic (pyridine) and two phenyl rings core system, similar to (NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine, have been synthesized. These crystals are significant for their mesomorphic properties, offering potential applications in display technologies and material sciences (Ong, Ha, Yeap, & Lin, 2018).
Parkinson's Disease Therapy
Compounds structurally related to (NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine have demonstrated neuroprotective effects in models of Parkinson's disease, suggesting their potential application in developing therapies for neurodegenerative conditions (Waldmeier, Spooren, & Hengerer, 2000).
properties
IUPAC Name |
(NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5-7-3-6(4-8-10)9(5)2/h3-4,10H,1-2H3/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRXQWAWEBDGNR-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(N1C)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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